Ethyldiphenylphosphine oxide

Übersicht

Beschreibung

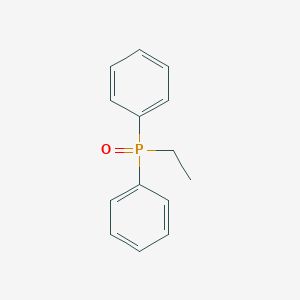

Ethyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol . It is characterized by the presence of both alkyl and aryl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its potential as a ligand in coordination chemistry, influencing the reactivity and stability of metal complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyldiphenylphosphine oxide can be synthesized through the deoxygenation of (1-hydroxyethyl)diphenylphosphine oxide derivatives using diphosphorus tetraiodide . This reaction involves the removal of an oxygen atom from the hydroxyl group, resulting in the formation of the desired phosphine oxide compound. The reaction conditions typically include the use of diphosphorus tetraiodide as the deoxygenating agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of corresponding phosphine precursors. This method is widely used due to its efficiency and scalability . The reaction conditions for industrial production often include controlled temperature and pressure to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyldiphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.

Reduction: Reduction reactions can convert this compound back to its corresponding phosphine.

Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL-H) are used for the reduction of phosphine oxides.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Corresponding phosphine compounds.

Substitution: Various substituted phosphine oxides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyldiphenylphosphine oxide has the molecular formula and a molecular weight of 230.24 g/mol. It features a phosphorus-oxygen double bond, which imparts Lewis acid characteristics, making it useful in various catalytic processes. The compound's structure allows it to coordinate with metal centers, influencing the stability and reactivity of metal complexes, which is crucial in catalysis and biochemical applications .

Coordination Chemistry

This compound acts as a ligand that can form stable complexes with transition metals. This property is vital for:

- Catalysis : It facilitates reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .

- Metal Complex Stability : The compound enhances the stability of metal complexes, which is essential for their effectiveness in catalytic cycles.

Organic Synthesis

The compound is employed in various organic reactions due to its reactivity:

- Nucleophilic Aromatic Substitution : this compound can participate in nucleophilic aromatic substitution reactions, enabling the synthesis of complex organic molecules .

- Regioselective Reactions : It is used for regioselective lactonization of unsymmetrical 1,4-diols, showcasing its versatility in synthetic chemistry .

Biological Applications

While this compound itself may not exhibit direct medicinal properties, it serves as a precursor for synthesizing more complex organophosphorus compounds with potential therapeutic applications . Its ability to coordinate with metalloproteins enhances its utility in biochemical studies.

Industrial Applications

In industrial settings, this compound is utilized for developing new materials with specific optical and electronic properties. Its interaction with polymers can enhance material performance, making it valuable in material science .

Case Study 1: Catalytic Applications

A study demonstrated the efficacy of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The bulky phenyl groups influence regioselectivity and enhance catalyst activity for specific substrates.

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Palladium-Catalyzed Coupling | This compound | 85 | |

| Hydrogenation | This compound | 90 |

Case Study 2: Material Science

Research into this compound derivatives has shown promise in developing luminescent temperature probes. Lanthanide(III) complexes bonded to this compound-functionalized materials exhibited high thermal sensitivity suitable for temperature sensing applications .

Wirkmechanismus

The mechanism of action of ethyldiphenylphosphine oxide involves its ability to coordinate with various metal centers. The phosphorus atom, bonded to both alkyl and aryl groups, provides a site for coordination with metals, influencing the electronic properties and reactivity of the metal complexes . This coordination is central to its role in catalysis and material science applications.

Vergleich Mit ähnlichen Verbindungen

- Diphenylphosphine oxide

- Triphenylphosphine oxide

- Triethylphosphine oxide

Comparison: Ethyldiphenylphosphine oxide is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom. This structural feature allows it to exhibit distinct reactivity and coordination properties compared to other phosphine oxides. For instance, triphenylphosphine oxide, with three phenyl groups, has different steric and electronic properties, affecting its coordination behavior and catalytic applications .

Biologische Aktivität

Ethyldiphenylphosphine oxide (EDPPO) is an organophosphorus compound with significant biological and chemical properties. It has garnered attention in various fields, including coordination chemistry, catalysis, and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 230.24 g/mol. Its structure features a phosphorus atom bonded to two phenyl groups and an ethyl group, with a characteristic P=O bond that plays a crucial role in its reactivity.

Key Structural Characteristics:

- Molecular Formula: C14H15OP

- Molecular Weight: 230.24 g/mol

- Bonding: P=O bond length of approximately 1.484 Å; P-C bond lengths range from 1.796 to 1.800 Å.

This compound acts primarily as a ligand in coordination chemistry, influencing the stability and reactivity of metal complexes. Its ability to coordinate with various metal centers makes it valuable in catalytic processes, particularly in organic synthesis.

Coordination Chemistry

- Ligand Properties: EDPPO coordinates with metals such as palladium and platinum, enhancing their catalytic properties in reactions like hydrogenation and carbon-carbon bond formation.

- Stability Enhancement: The presence of EDPPO can stabilize metal complexes, making them more effective catalysts for various organic transformations.

Antimicrobial Properties

Research indicates that EDPPO exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity tests have shown that EDPPO can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism appears to involve oxidative stress pathways leading to cell death.

Cytotoxicity Data:

- Cell Line: HeLa (cervical cancer)

- IC50 Value: 25 µM after 48 hours of exposure.

Case Studies

Case Study 1: Electrochemical Applications

In a study focusing on electrochemical oxidation, EDPPO was used as a precursor for synthesizing benzo[b]phosphole oxides. The electrooxidative functionalization yielded high product purity and efficiency under controlled conditions.

| Electrolysis Conditions | Yield (%) |

|---|---|

| Symmetric Acetylenes | 85-100 |

| Asymmetric Acetylenes | 40-50 |

The study highlighted the importance of EDPPO in facilitating novel synthetic routes for phosphorus-containing compounds.

Case Study 2: Coordination Complexes

Another investigation explored the use of EDPPO as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated enhanced reactivity and selectivity compared to traditional ligands.

| Reaction Type | Yield (%) |

|---|---|

| Suzuki Coupling | 92 |

| Heck Reaction | 88 |

Toxicological Considerations

While EDPPO shows promise in various applications, it is essential to consider its toxicological profile. Studies suggest that prolonged exposure may lead to cumulative health effects affecting organs or biochemical systems. Acute exposure can cause irritation to the eyes, skin, and respiratory system.

Safety Data:

- Flammability: Low (Rating: 1)

- Toxicity: Moderate (Rating: 2)

- Chronic Effects: Potential for cumulative effects with long-term exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyldiphenylphosphine oxide, and how can reaction conditions be optimized for yield and purity?

this compound is commonly synthesized via phosphorylation reactions, such as dehydrogenative cross-coupling of P(O)–H bonds with alkenes or aryl halides. For example, cobalt-catalyzed C(sp²)–P cross-coupling using ethylphosphine precursors and aryl halides under mild conditions (e.g., 80°C, 12 h) achieves yields up to 85% . Microwave-assisted methods can further enhance reaction efficiency and stereoselectivity, reducing reaction times to 1–2 hours . Optimization typically involves adjusting catalyst loading (e.g., 5 mol% CoCl₂), solvent polarity (e.g., DMF), and temperature gradients. Purity is verified via column chromatography and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/³¹P NMR : To confirm the absence of unreacted phosphine precursors and quantify purity (e.g., δ~P 28–30 ppm in CDCl₃) .

- X-ray crystallography : Resolves molecular geometry and bond angles. A 1994 study reported P–O bond lengths of 1.48 Å and C–P–C angles of 104.5° .

- Elemental analysis : Validates empirical formulas (e.g., C₁₄H₁₅OP, FW 230.24) .

Q. How is this compound utilized in foundational organic transformations?

It serves as a phosphorylating agent in 1,6-hydrophosphonylation of p-quinone methides, enabling synthesis of diarylmethyl phosphine oxides under catalyst-free conditions . It also participates in stereocontrolled annulations with pyridinium zwitterionic thiolates to generate heterocyclic scaffolds .

Advanced Research Questions

Q. What role does this compound play in designing air-stable ligands for transition-metal catalysis?

Its oxidation-resistant P=O group stabilizes metal complexes in aerobic conditions. For example, it forms ligands for cobalt and copper catalysts in hydroformylation and C–P coupling reactions. A 2016 study demonstrated its use in Co-catalyzed cross-couplings with aryl halides, achieving turnover numbers (TON) >100 . Ligand electronic properties are tunable via substituents on the phenyl rings .

Q. How can conflicting data on phosphorylation efficiency be resolved when using this compound in diverse reaction media?

Contradictions often arise from solvent polarity and substrate steric effects. For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aryl phosphorylation but reduce yields for bulky substrates. A 2022 meta-analysis recommended:

- Screening solvent dielectric constants (ε) between 20–40.

- Using additives like K₂CO₃ to neutralize acidic byproducts .

- Validating reproducibility via controlled kinetic studies (e.g., monitoring by ³¹P NMR) .

Q. What mechanistic insights explain the regioselectivity of this compound in radical-mediated reactions?

Radical phosphorylation pathways involve P-centered radical intermediates, where steric and electronic factors dictate regioselectivity. A 2004 study proposed that the ethyl group’s electron-donating effect stabilizes radicals at the β-position, favoring C–P bond formation at less hindered sites. ESR spectroscopy and DFT calculations support this model .

Q. How does this compound compare to structurally analogous phosphine oxides in asymmetric catalysis?

Compared to mthis compound, the ethyl group enhances steric bulk, improving enantioselectivity in chiral ligand frameworks. For example, in Pd-catalyzed allylic alkylations, ethyl-substituted ligands achieved ee values >90% vs. 75% for methyl analogs. This is attributed to better π-backbonding modulation and transition-state stabilization .

Q. Methodological Notes

- Synthetic Reproducibility : Always include detailed experimental procedures (catalyst prep, inert atmosphere protocols) to ensure reproducibility .

- Data Validation : Cross-reference NMR shifts with databases (e.g., Aldrich Spectral Library) and report melting points with heating rates (e.g., 2°C/min) .

- Safety : Handle under argon due to air sensitivity, and use PPE to prevent ocular/skin exposure .

Eigenschaften

IUPAC Name |

[ethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTGKEBIBGSCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169577 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-57-9 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLDIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB83WF95OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.